Butyl 2-furoate chemical properties and structure
Butyl 2-furoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl 2-furoate, a furan derivative, is a chemical compound with applications in the flavor and fragrance industry and potential for exploration in pharmaceutical and materials science. This technical guide provides a detailed overview of its chemical and physical properties, structure, synthesis, and analytical methodologies. Furthermore, it explores the reported biological activities of related furan-2-carboxylate compounds, suggesting potential areas of investigation for butyl 2-furoate in drug development.
Chemical and Physical Properties
Butyl 2-furoate is a colorless to pale yellow oily liquid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₃ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| CAS Number | 585-02-4 | [2] |
| Appearance | Pale yellow oily liquid (est.) | [2] |
| Boiling Point | 233 °C @ 760 mmHg | [2] |
| 83-84 °C @ 1.00 mm Hg | [2] | |
| Density | 1.052 - 1.058 g/cm³ @ 25 °C | [2] |
| Refractive Index | 1.469 - 1.475 @ 20 °C | [2] |
| Flash Point | 92.78 °C (199 °F) TCC | [2] |
| Solubility | Soluble in alcohol. Insoluble in water (534.2 mg/L @ 25 °C est.). | [2] |
| logP (o/w) | 2.631 (est.) | [2] |
| Vapor Pressure | 0.061 mmHg @ 25 °C (est.) | [2] |
Chemical Structure
The chemical structure of Butyl 2-furoate consists of a furan ring substituted at the 2-position with a butyl ester group.
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IUPAC Name: butyl furan-2-carboxylate[2]
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SMILES: CCCCOC(=O)c1ccco1[2]
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InChI: InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3[2]
Caption: Chemical structure of Butyl 2-furoate.
Experimental Protocols
Synthesis: Fischer Esterification
A general and widely used method for the synthesis of esters like Butyl 2-furoate is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.[3]
Reactants:
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2-Furoic acid
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n-Butanol
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Acid catalyst (e.g., concentrated Sulfuric acid, p-Toluenesulfonic acid)
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Solvent (excess n-butanol can serve as the solvent)
General Procedure:
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A mixture of 2-furoic acid (1 mmol), the corresponding alcohol (e.g., n-butanol, 2 mmol), and a solid acid catalyst (50 mg) is placed in a reaction vessel.[4]
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The mixture is stirred at an elevated temperature (e.g., 125 °C) for a specified period (e.g., 24 hours).[4]
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The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The product is extracted with an organic solvent (e.g., acetone).[4]
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The catalyst is removed by filtration.[4]
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The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is evaporated under reduced pressure.[4]
Caption: General workflow for the synthesis of Butyl 2-furoate via Fischer esterification.
Purification
The crude product from the synthesis can be purified by standard laboratory techniques.
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Column Chromatography: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent.[4]
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High Vacuum Distillation: For higher purity, especially for applications in polymerization, high vacuum distillation can be employed. This method is effective for separating furan carboxylates from less volatile impurities. A patent for the purification of related furan dicarboxylates suggests distillation at pressures lower than 4 mbar.[5]
Analytical Methods
The purity and identity of Butyl 2-furoate can be determined using various analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like Butyl 2-furoate. A typical GC method would involve a non-polar or medium-polarity capillary column. The mass spectrum of Butyl 2-furoate would show a molecular ion peak (M+) at m/z 168, along with characteristic fragment ions.[6]
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been described for the analysis of Butyl 2-furoate.[1]
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of Butyl 2-furoate is characterized by a molecular ion peak and several fragment ions.
| m/z | Interpretation |
| 168 | Molecular ion [M]⁺ |
| 113 | Loss of butoxy radical (•OCH₂CH₂CH₂CH₃) |
| 95 | Furanoyl cation [C₅H₃O₂]⁺ |
| 57 | Butyl cation [C₄H₉]⁺ |
| 39 | Cyclopropenyl cation [C₃H₃]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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~7.5 ppm (dd): Proton on C5 of the furan ring.
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~7.1 ppm (dd): Proton on C3 of the furan ring.
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~6.5 ppm (dd): Proton on C4 of the furan ring.
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~4.3 ppm (t): Methylene protons (-OCH₂-) of the butyl group.
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~1.7 ppm (m): Methylene protons (-OCH₂CH₂ -) of the butyl group.
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~1.4 ppm (m): Methylene protons (-CH₂CH₂ CH₃) of the butyl group.
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~0.9 ppm (t): Methyl protons (-CH₃) of the butyl group.
¹³C NMR (Predicted):
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~159 ppm: Carbonyl carbon (C=O).
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~147 ppm: C2 of the furan ring.
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~145 ppm: C5 of the furan ring.
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~118 ppm: C3 of the furan ring.
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~112 ppm: C4 of the furan ring.
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~65 ppm: Methylene carbon (-OCH₂-) of the butyl group.
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~31 ppm: Methylene carbon (-OCH₂C H₂-) of the butyl group.
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~19 ppm: Methylene carbon (-CH₂C H₂CH₃) of the butyl group.
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~14 ppm: Methyl carbon (-CH₃) of the butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of Butyl 2-furoate is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | C-H stretching (furan ring) |
| ~2960-2870 | C-H stretching (butyl group) |
| ~1720 | C=O stretching (ester) |
| ~1580, ~1470 | C=C stretching (furan ring) |
| ~1290, ~1180 | C-O stretching (ester) |
Biological Activity and Potential Applications in Drug Development
While specific biological studies on Butyl 2-furoate are limited, the furan-2-carboxylate scaffold is present in numerous compounds with interesting pharmacological activities.
Antimicrobial and Anti-inflammatory Effects
Furan derivatives have been reported to exhibit both anti-inflammatory and antimicrobial properties.[7] These activities are attributed to their ability to modulate various signaling pathways, such as the MAPK and PPAR-γ pathways, and to selectively inhibit microbial growth.[7] The antimicrobial mechanism may involve the disruption of the cell cycle and inhibition of biofilm formation.[7]
Potential Signaling Pathways
Given the reported anti-inflammatory and antimicrobial activities of furan derivatives, Butyl 2-furoate could potentially modulate key signaling pathways involved in these processes. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and immune responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: A potential mechanism of action for the anti-inflammatory effects of furan derivatives, such as Butyl 2-furoate, could involve the inhibition of the NF-κB signaling pathway.
Safety Information
Toxicity Data:
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Oral LD50 (mouse): 1500 mg/kg[2]
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Intraperitoneal LD50 (rat): 100 - 150 mg/kg
It is important to handle Butyl 2-furoate with appropriate safety precautions in a laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Butyl 2-furoate is a well-characterized chemical with established physical and chemical properties. Standard organic synthesis and purification techniques can be employed for its preparation and isolation. While its primary current application is in the flavor and fragrance industry, the biological activities reported for the broader class of furan-2-carboxylates suggest that Butyl 2-furoate may be a valuable starting point for further investigation in the field of drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. Butyl 2-furoate | SIELC Technologies [sielc.com]
- 2. butyl 2-furoate, 583-33-5 [thegoodscentscompany.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
